molecular formula C14H13N5O2S B2722587 Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 868969-33-9

Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B2722587
CAS No.: 868969-33-9
M. Wt: 315.35
InChI Key: MKWPTILCYUURSY-UHFFFAOYSA-N
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Description

Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a triazolopyridazine core substituted at position 3 with a pyridin-3-yl group and at position 6 with a thioether-linked methyl propanoate. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in kinase inhibition or epigenetic modulation.

Properties

IUPAC Name

methyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9(14(20)21-2)22-12-6-5-11-16-17-13(19(11)18-12)10-4-3-7-15-8-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWPTILCYUURSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways

Route 1: Cyclization Followed by Thioether Coupling

Synthesis of 3-Chloro-Triazolo[4,3-b]Pyridazine
  • Starting Material : 3,6-Dichloropyridazine is treated with hydrazine hydrate in ethanol under reflux to yield 3-hydrazinyl-6-chloropyridazine.
  • Cyclization : The hydrazine intermediate undergoes cyclization with formic acid at 100°C, forming 3-chloro-triazolo[4,3-b]pyridazine.

Reaction Conditions :

  • Solvent: Ethanol or formic acid
  • Temperature: 80–100°C
  • Yield: 70–85%
Thioether Formation
  • Nucleophilic Substitution : 3-Chloro-triazolo[4,3-b]pyridazine reacts with methyl 2-mercaptopropanoate in the presence of K₂CO₃ in DMF at 60°C.

Reaction Conditions :

  • Base: K₂CO₃ or Et₃N
  • Solvent: DMF or DMSO
  • Temperature: 60–80°C
  • Yield: 65–78%

Route 2: One-Pot Cyclocondensation and Functionalization

Formation of Triazolopyridazine Core
  • Hydrazine Cyclocondensation : 3-(Pyridin-3-yl)-6-hydrazinylpyridazine is cyclized with CS₂ in NaOH/EtOH to form the triazolo[4,3-b]pyridazine ring.

Reaction Conditions :

  • Reagent: CS₂
  • Base: 10% NaOH
  • Solvent: Ethanol
  • Temperature: 60°C
  • Yield: 75–80%
Thioester Alkylation
  • Mitsunobu Reaction : The thiol group is alkylated with methyl 2-bromopropanoate using DIAD and PPh₃ in THF.

Reaction Conditions :

  • Reagents: DIAD, PPh₃
  • Solvent: THF
  • Temperature: 0°C to RT
  • Yield: 55–65%

Optimization and Challenges

Regioselectivity in Cyclization

  • Issue : Competing formation oftriazolo[1,5-a]pyridazine isomers.
  • Solution : Use of formic acid as both solvent and catalyst ensures regioselective cyclization to the [4,3-b] isomer.

Stability of Thiol Intermediates

  • Issue : Oxidation of thiols to disulfides during storage.
  • Mitigation : Conduct reactions under inert atmosphere (N₂/Ar) and use fresh mercaptoesters.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent.
  • Recrystallization : Ethanol/water (7:3) yields high-purity product (>98% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.12 (s, 1H, triazole-H), 8.65 (d, 1H, pyridine-H), 8.42 (dd, 1H, pyridazine-H), 4.32 (q, 2H, -SCH₂-), 3.76 (s, 3H, -OCH₃), 1.52 (t, 3H, -CH₃).
  • HRMS (ESI) : m/z 315.0924 [M+H]⁺ (calc. 315.0918).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 60:40, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3 and 6

The triazolopyridazine scaffold is highly versatile, with substitutions at positions 3 and 6 significantly altering bioactivity and pharmacokinetics. Key comparisons include:

Pyridinyl Substituents
  • N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide

    • Structure : Shares the 3-(pyridin-3-yl) group but has a thiazine-linked acetamide at position 6.
    • Properties : Molecular weight 412.48; CAS 891115-66-3. The acetamide group may enhance hydrogen bonding, improving target affinity compared to the ester in the target compound .
  • 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Structure: Position 6 substituted with thiophen-2-yl; position 3 has a pyridinylmethylthio group. Properties: CAS 894050-19-2.
Alkyl and Aryl Substituents
  • 2-((3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic Acid

    • Structure : Position 3 substituted with isopropyl; position 6 has a thio-linked acetic acid.
    • Properties : Molecular weight 252.29; CAS 1189749-40-3. The carboxylic acid group may reduce solubility at physiological pH compared to the methyl ester in the target compound .
  • 2-({3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl} sulfonyl)acetic Acid Structure: Position 6 substituted with a sulfonyl group instead of thioether. Properties: Molecular weight 236.29; CAS 1352504-79-0.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • Target Compound: The methyl propanoate ester likely improves lipophilicity and oral bioavailability compared to carboxylic acid derivatives (e.g., ).
  • 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-16-6): Exhibits a water solubility of 33.7 µg/mL at pH 7.4, suggesting moderate bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Position 3 Substituent Position 6 Substituent Molecular Weight Key Property/Application Reference
Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate Pyridin-3-yl Methyl propanoate thioether Not reported Prodrug potential N/A
N-{3-[3-(Pyridin-3-yl)-triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide Pyridin-3-yl Thiazine acetamide 412.48 Hydrogen bonding enhancement
2-((3-Isopropyl-triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid Isopropyl Acetic acid thioether 252.29 Reduced solubility at pH 7.4
AZD5153 Methoxy Piperidylphenoxyethyl Not reported Bromodomain inhibition

Biological Activity

Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound characterized by its unique structural features, including a triazole ring and a pyridine moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thioether linkage and an ester functional group, which contribute to its chemical reactivity and biological interactions. The molecular formula is C15H16N4SC_{15}H_{16}N_{4}S, and it has a molecular weight of 284.38 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for medicinal chemistry applications.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors. The triazolopyridazine core can interact with active sites through hydrogen bonds and hydrophobic interactions. This binding can lead to enzyme inhibition or modulation of receptor activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that derivatives of triazolopyridazine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results suggest that the compound has potential as an antitumor agent due to its ability to induce apoptosis in cancer cells.

Enzyme Inhibition Studies

The compound's potential as an inhibitor of c-Met kinase has also been investigated. The c-Met pathway is crucial in cancer progression and metastasis.

Compoundc-Met Inhibition IC50 (µM)Reference
12e0.090

This level of inhibition indicates that this compound could be a viable candidate for further development in targeted cancer therapies.

Case Studies

Case Study 1: Anticancer Activity
In a study assessing the cytotoxicity of various triazolopyridazine derivatives against A549 lung cancer cells, this compound demonstrated significant activity with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Enzyme Targeting
Another investigation focused on the inhibitory effects on c-Met kinase revealed that this compound not only inhibited the kinase effectively but also showed favorable pharmacokinetic properties in preliminary animal models.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with precursors like pyridin-3-yl derivatives and triazole intermediates. Key steps include:

  • Cyclocondensation of hydrazine derivatives with carbonyl-containing compounds (e.g., CH₃C(OEt)₃) under reflux conditions .
  • Thioether formation via nucleophilic substitution, requiring sodium hydride (NaH) as a base in polar aprotic solvents like DMF .
  • Optimization of temperature (e.g., reflux in acetonitrile) and catalyst selection (e.g., Pd/C for coupling reactions) to improve yield and purity .
    • Validation : Monitor reaction progress using TLC and purify intermediates via column chromatography. Final product purity is confirmed by HPLC (>95%) .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Methodological Answer :

  • Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) .
  • Characterization :
  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₂N₄O₂S: 313.07) .
  • XRD : Crystallographic data (e.g., CCDC deposition) to resolve ambiguities in fused triazolo-pyridazine rings .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for weighing and reactions .
  • Exposure Control : Ensure local exhaust ventilation and avoid skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
  • Waste Disposal : Collect organic waste in sealed containers for incineration, adhering to EPA guidelines .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like Discovery Studio to model interactions with target proteins (e.g., kinases or receptors). Focus on the triazole ring’s hydrogen-bonding potential and pyridazine’s π-π stacking .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and metabolic stability. The thioether group may influence solubility (LogP ~2.5) .
    • Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values against cancer cell lines) .

Q. What strategies resolve contradictions in reported biological activity data for triazolo-pyridazine derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Perform assays across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing pyridin-3-yl with chlorophenyl) to isolate pharmacophoric groups .
  • Mechanistic Studies : Use siRNA or CRISPR to validate target engagement in cellular models .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in antiproliferative assays?

  • Methodological Answer :

  • Cell Cycle Analysis : Flow cytometry with propidium iodide staining to assess G1/S arrest .
  • Apoptosis Markers : Measure caspase-3/7 activation via luminescent assays .
  • Pathway Profiling : RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK) .
    • Controls : Include positive controls (e.g., doxorubicin) and validate results in 3D spheroid models .

Q. What advanced techniques optimize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor stability via LC-MS .
  • Prodrug Design : Modify the methyl ester group to enhance hydrolytic stability (e.g., replace with ethyl or PEGylated esters) .
  • Cocrystallization : Improve thermal stability by forming cocrystals with succinic acid .

Contradiction Analysis and Validation

Q. Why do similar triazolo-pyridazine derivatives exhibit varying biological activities despite structural homology?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., cyclobutyl vs. methyl) may hinder target binding. Molecular dynamics simulations quantify steric clashes .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl or CF₃) enhance electrophilicity, altering reactivity in cellular environments .
  • Metabolic Differences : CYP450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) affects metabolite profiles .

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